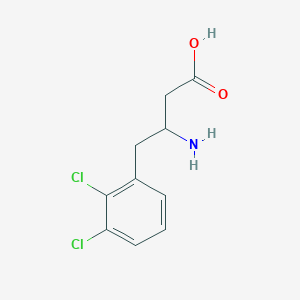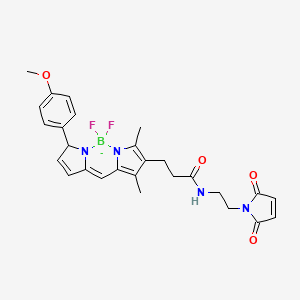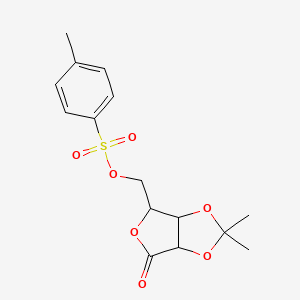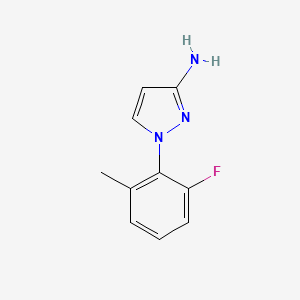
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene is a chemical compound with the molecular formula C14H20Cl2 It is a derivative of benzene, where two chlorine atoms and two tert-butyl groups are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene can be synthesized through several methods. One common method involves the reaction of 1,4-dibromo-2,5-di-tert-butylbenzene with thionyl chloride (SOCl2) to replace the bromine atoms with chlorine atoms. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination of 1,4-di-tert-butylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). This method allows for efficient production of the compound with high yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The tert-butyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove chlorine atoms and form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include hydrocarbons with tert-butyl groups.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-chloro-1,1-dimethylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and tert-butyl groups influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di-tert-butylbenzene: Lacks chlorine atoms, making it less reactive in substitution reactions.
1,4-Dichlorobenzene: Lacks tert-butyl groups, resulting in different chemical properties and applications.
1,4-Bis(2-bromo-1,1-dimethylethyl)benzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity.
Uniqueness
1,4-Bis(2-chloro-1,1-dimethylethyl)benzene is unique due to the presence of both chlorine atoms and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
5340-57-8 |
|---|---|
Molekularformel |
C14H20Cl2 |
Molekulargewicht |
259.2 g/mol |
IUPAC-Name |
1,4-bis(1-chloro-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C14H20Cl2/c1-13(2,9-15)11-5-7-12(8-6-11)14(3,4)10-16/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
LBINGXVKLOJXHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCl)C1=CC=C(C=C1)C(C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B12281188.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)





![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)



![(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene](/img/structure/B12281264.png)

![(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride](/img/structure/B12281271.png)
